molecular formula C6H7N3O B082075 n-(Pyrimidin-2-yl)acetamide CAS No. 13053-88-8

n-(Pyrimidin-2-yl)acetamide

Cat. No.: B082075
CAS No.: 13053-88-8
M. Wt: 137.14 g/mol
InChI Key: UKKHWKNEQBGLMI-UHFFFAOYSA-N
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Description

n-(Pyrimidin-2-yl)acetamide: is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Pyrimidin-2-yl)acetamide typically involves the reaction of pyrimidine derivatives with acetic anhydride or acetyl chloride. One common method is the reaction of 2-aminopyrimidine with acetic anhydride under reflux conditions, which yields this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zinc chloride can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: n-(Pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-(Pyrimidin-2-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    n-(Pyridin-2-yl)acetamide: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

    n-(Pyrimidin-4-yl)acetamide: Another isomer with the amide group attached to the 4-position of the pyrimidine ring.

Uniqueness: n-(Pyrimidin-2-yl)acetamide is unique due to its specific interaction with bacterial quorum sensing pathways, making it a promising candidate for developing new antimicrobial agents.

Properties

IUPAC Name

N-pyrimidin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5(10)9-6-7-3-2-4-8-6/h2-4H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKHWKNEQBGLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297888
Record name n-(pyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13053-88-8
Record name 13053-88-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118937
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(pyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamidopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activities have been observed for compounds containing the N-(pyrimidin-2-yl)acetamide scaffold?

A1: this compound derivatives have shown promising results as potential therapeutic agents. Research suggests that incorporating this scaffold into larger molecules, particularly when coupled with tetrazole or pyrazole rings, can lead to compounds exhibiting antibacterial and antifungal properties. [, ] For instance, these modified compounds demonstrated activity against gram-negative bacteria like Klebsiella pneumoniae, gram-positive bacteria such as Enterococcus faecalis, and fungal strains including Candida trichomonas and Candida dubliniensis. []

Q2: How was the structure of this compound derivatives confirmed in the presented research?

A2: Researchers utilized a combination of spectroscopic techniques to confirm the structures of synthesized this compound derivatives. Primarily, Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (1H-NMR) were employed to elucidate the structural characteristics of the newly synthesized compounds. [, ]

Q3: How does the structure of this compound derivatives affect their biological activity?

A3: While both pyrazole and tetrazole rings, when linked to the this compound scaffold, demonstrated antimicrobial activities, the studies suggest that incorporating a tetrazole ring leads to more pronounced effects compared to the pyrazole counterpart. [] This highlights the importance of structural modifications in influencing the biological activity of these compounds.

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